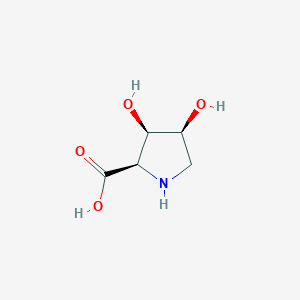
(2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is a stereoisomer of proline, an amino acid that plays a crucial role in the structure of proteins. This compound is characterized by the presence of two hydroxyl groups at the 3rd and 4th positions of the proline ring, making it a dihydroxy derivative. The stereochemistry of the compound is specified by the (3R,4S) configuration, indicating the spatial arrangement of the hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid can be achieved through various methods. One common approach involves the use of dihydroxyacetone dimer or 1,3-dibromacetone as starting materials . These compounds undergo a series of reactions, including aldol condensation and subsequent reduction, to yield the desired dihydroxyproline derivative.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic methods due to their high selectivity and efficiency. Enzymes such as aldolases are employed to catalyze the formation of carbon-carbon bonds, leading to the production of the compound in high yields . These methods are preferred for large-scale production due to their environmentally friendly nature and cost-effectiveness.
化学反応の分析
Types of Reactions
(2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl groups, which serve as reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of proline, such as keto-proline, hydroxyproline, and substituted proline derivatives. These products have significant applications in pharmaceuticals and biochemical research .
科学的研究の応用
(2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein structure and function, particularly in collagen synthesis.
Medicine: It has potential therapeutic applications in the treatment of diseases related to collagen deficiency and other connective tissue disorders.
作用機序
The mechanism of action of (2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid involves its incorporation into proteins, where it influences the stability and function of the protein structure. The hydroxyl groups participate in hydrogen bonding, which is crucial for maintaining the integrity of the protein’s three-dimensional structure. This compound also interacts with various enzymes and receptors, modulating their activity and contributing to its biological effects .
類似化合物との比較
Similar Compounds
Hydroxyproline: Another hydroxylated derivative of proline, differing in the position of the hydroxyl group.
Dihydroxyproline Isomers: Other stereoisomers of dihydroxyproline, such as (3S,4R)-3,4-Dihydroxy-D-proline.
Proline Derivatives: Compounds like 4-hydroxyproline and 3,4-dihydroxy-3-methyl-2-pentanone.
Uniqueness
(2R,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds makes it particularly valuable in the study of protein structure and function. Additionally, its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research .
特性
CAS番号 |
152785-79-0 |
|---|---|
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC名 |
(2R,3R,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4-/m0/s1 |
InChIキー |
HWNGLKPRXKKTPK-NUNKFHFFSA-N |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
異性体SMILES |
C1[C@@H]([C@@H]([C@@H](N1)C(=O)O)O)O |
正規SMILES |
C1C(C(C(N1)C(=O)O)O)O |
同義語 |
D-Proline, 3,4-dihydroxy-, (3R,4S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















